molecular formula C27H23N3O3S B2586333 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide CAS No. 866342-18-9

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide

Cat. No.: B2586333
CAS No.: 866342-18-9
M. Wt: 469.56
InChI Key: WUQBMBFCIPYIDL-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidin class, characterized by a fused chromene-pyrimidine core. The ethoxy group at position 9 and the phenyl substituent at position 2 on the chromeno-pyrimidine scaffold distinguish its structure, while the sulfanyl-acetamide moiety at position 4 introduces a thioether linkage to an N-phenylacetamide group. Its molecular formula is C₂₉H₂₅N₃O₃S, with a molecular weight of 483.6 g/mol and a computed XLogP3 (lipophilicity) of 6.2, indicating moderate hydrophobicity . Key computed properties include a topological polar surface area (TPSA) of 98.6 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-2-32-22-15-9-12-19-16-21-26(33-24(19)22)29-25(18-10-5-3-6-11-18)30-27(21)34-17-23(31)28-20-13-7-4-8-14-20/h3-15H,2,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQBMBFCIPYIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as p-toluene-sulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetamide group, where nucleophiles like amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, alcohols; presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. It may also interfere with signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogs in the Chromeno[2,3-d]pyrimidin Series

Compound A : 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • Structural Difference : Substitution of the N-phenyl group with a 4-methylphenyl group.
  • Properties: Molecular Weight: 483.6 g/mol (identical core, differing only in the acetamide substituent). XLogP3: 6.2 (same as the target compound). TPSA: 98.6 Ų (unchanged).
Compound B : N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
  • Structural Differences :
    • 9-Methyl instead of 9-ethoxy group.
    • 4-Methylphenyl at position 2 (vs. phenyl in the target compound).
    • N-(2-Chlorophenyl) acetamide substituent.
  • Properties :
    • Molecular Weight: 488.0 g/mol.
    • XLogP3: 6.8 (higher lipophilicity due to chloro and methyl groups).
    • TPSA: 89.4 Ų (lower polarity than the target compound).
    • Rotatable Bonds: 5 (vs. 7 in the target compound), suggesting reduced conformational flexibility .
  • The 9-methyl group may reduce metabolic stability compared to the ethoxy group in the target compound .

Heterocyclic Core Variants

Compound C : 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
  • Structural Differences: Thieno[2,3-d]pyrimidin core replaces chromeno[2,3-d]pyrimidin. 5-Methylfuran-2-yl and naphthalen-1-yl substituents.
  • Properties: Molecular Weight: ~550–600 g/mol (estimated).

Key Comparative Data Table

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 483.6 483.6 488.0
XLogP3 6.2 6.2 6.8
TPSA (Ų) 98.6 98.6 89.4
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 6 6 5
Rotatable Bonds 7 7 5
Heavy Atom Count 35 35 34

Functional Implications

  • Lipophilicity : Compound B’s higher XLogP3 (6.8) suggests better membrane permeability but may increase off-target binding risks.
  • Solubility : The target compound’s higher TPSA (98.6 Ų) implies better aqueous solubility than Compound B (89.4 Ų), critical for oral bioavailability .
  • Conformational Flexibility : The target compound’s seven rotatable bonds may allow adaptive binding but could reduce metabolic stability compared to Compound B’s five rotatable bonds .

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